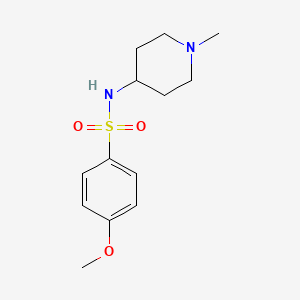![molecular formula C17H21N3O2 B5009384 N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide](/img/structure/B5009384.png)
N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide, also known as MPMPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been shown to have various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide has various scientific research applications, including the study of NAD+ metabolism and cellular energy metabolism. NAD+ is a coenzyme that plays a crucial role in cellular energy metabolism, and its levels decline with age and various diseases. This compound has been shown to increase NAD+ levels in cells, which can potentially have therapeutic effects in age-related diseases and metabolic disorders. This compound has also been studied for its potential anti-cancer effects, as it can inhibit the activity of an enzyme called poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.
Wirkmechanismus
N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide acts as a precursor to NAD+ and is converted to NAD+ through a series of enzymatic reactions. NAD+ is involved in various cellular processes, including energy metabolism, DNA repair, and cell signaling. This compound has also been shown to inhibit PARP activity, which can lead to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, including increasing NAD+ levels, inhibiting PARP activity, and regulating cellular energy metabolism. This compound has also been shown to improve mitochondrial function and reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide in lab experiments is its ability to increase NAD+ levels in cells, which can potentially have therapeutic effects in various diseases. However, one limitation is the relatively low yield of the synthesis method, which can make it difficult to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide, including exploring its potential therapeutic effects in age-related diseases and metabolic disorders, investigating its anti-cancer effects, and optimizing the synthesis method to increase the yield of the compound. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on cellular processes.
Synthesemethoden
The synthesis of N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide involves a series of chemical reactions that start with the reaction of 4-methoxybenzaldehyde with 3-bromopropylamine. This reaction forms 3-(4-methoxyphenyl)propylamine, which is then reacted with 6-bromo-nicotinamide to form the final product, this compound. The overall yield of this synthesis method is approximately 25%.
Eigenschaften
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-18-16-10-7-14(12-20-16)17(21)19-11-3-4-13-5-8-15(22-2)9-6-13/h5-10,12H,3-4,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREMMHVZFRORKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C(=O)NCCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-chloro-2-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5009313.png)
![1-(2-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5009322.png)
![(4aS*,8aR*)-2-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5009330.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5009333.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5009343.png)
![2-{[4-(2-chlorophenoxy)butyl]amino}ethanol](/img/structure/B5009357.png)
![3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5009365.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5009369.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B5009374.png)
![N-isopropyl-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5009377.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B5009389.png)

![2-ethyl-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5009406.png)
![N-(3,4-dimethylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5009409.png)